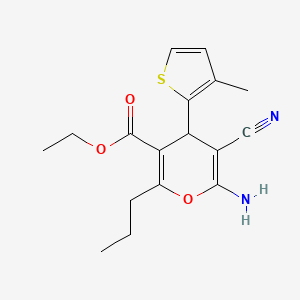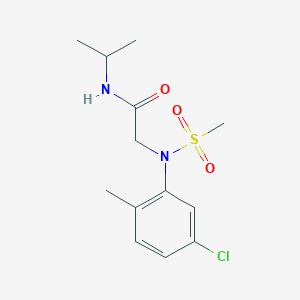![molecular formula C13H11FN2O3S B5139068 N-[4-(aminosulfonyl)-2-fluorophenyl]benzamide](/img/structure/B5139068.png)
N-[4-(aminosulfonyl)-2-fluorophenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(aminosulfonyl)-2-fluorophenyl]benzamide, also known as AF-1, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. AF-1 belongs to the class of sulfonamide compounds and is structurally similar to other sulfonamide-based drugs such as sulfadiazine and sulfamethoxazole.
作用機序
N-[4-(aminosulfonyl)-2-fluorophenyl]benzamide exerts its therapeutic effects by inhibiting the activity of specific enzymes such as CAIX, 5-LOX, and MPO. This compound binds to the active site of these enzymes and prevents their activity, leading to a reduction in tumor growth, inflammation, and autoimmune disease.
Biochemical and Physiological Effects
This compound has been shown to have a good safety profile and low toxicity in animal studies. This compound has been well-tolerated in animal models, and no significant adverse effects have been reported.
実験室実験の利点と制限
N-[4-(aminosulfonyl)-2-fluorophenyl]benzamide has several advantages for lab experiments. This compound is a synthetic compound that can be easily synthesized in the lab with high yield. This compound has been shown to have a good safety profile and low toxicity in animal studies, making it a suitable candidate for further preclinical studies.
However, one limitation of this compound is that it has only been studied in animal models, and its efficacy and safety in humans are not yet known. Further studies are needed to determine the optimal dose and route of administration of this compound in humans.
将来の方向性
There are several future directions for the study of N-[4-(aminosulfonyl)-2-fluorophenyl]benzamide. One area of research is the development of this compound as a potential anticancer agent. This compound has been shown to inhibit the activity of CAIX, which is overexpressed in many solid tumors. Further studies are needed to determine the efficacy of this compound as a standalone therapy or in combination with chemotherapy.
Another area of research is the development of this compound as a potential anti-inflammatory agent. This compound has been shown to inhibit the activity of 5-LOX, which is involved in the synthesis of leukotrienes. Further studies are needed to determine the efficacy of this compound in various inflammatory diseases.
Finally, this compound has been studied for its potential use in the treatment of autoimmune diseases such as multiple sclerosis. Further studies are needed to determine the optimal dose and route of administration of this compound in humans and its efficacy in autoimmune diseases.
Conclusion
In conclusion, this compound is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been studied for its potential use in various diseases such as cancer, inflammation, and autoimmune disorders. This compound exerts its therapeutic effects by inhibiting the activity of specific enzymes such as CAIX, 5-LOX, and MPO. This compound has several advantages for lab experiments, including its easy synthesis and good safety profile. However, further studies are needed to determine the optimal dose and route of administration of this compound in humans and its efficacy in various diseases.
合成法
The synthesis of N-[4-(aminosulfonyl)-2-fluorophenyl]benzamide involves the reaction of 2-fluorobenzoic acid with thionyl chloride to form 2-fluorobenzoyl chloride. This intermediate is then reacted with 4-aminobenzenesulfonamide to produce this compound. The synthesis of this compound is a straightforward process and can be achieved in a few steps with high yield.
科学的研究の応用
N-[4-(aminosulfonyl)-2-fluorophenyl]benzamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. This compound has been shown to inhibit the activity of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many solid tumors. Inhibition of CAIX activity has been shown to reduce tumor growth and increase the efficacy of chemotherapy.
This compound has also been investigated for its anti-inflammatory properties. This compound inhibits the activity of the pro-inflammatory enzyme 5-lipoxygenase (5-LOX), which is involved in the synthesis of leukotrienes. Leukotrienes are potent inflammatory mediators that play a role in various inflammatory diseases such as asthma, arthritis, and inflammatory bowel disease.
In addition, this compound has been studied for its potential use in the treatment of autoimmune disorders such as multiple sclerosis. This compound has been shown to inhibit the activity of myeloperoxidase (MPO), an enzyme that is involved in the pathogenesis of autoimmune diseases.
特性
IUPAC Name |
N-(2-fluoro-4-sulfamoylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O3S/c14-11-8-10(20(15,18)19)6-7-12(11)16-13(17)9-4-2-1-3-5-9/h1-8H,(H,16,17)(H2,15,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSIXQKOKWUQGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)S(=O)(=O)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[(4-methoxyphenyl)amino]methylene}-2-phenyl-1,3(2H,4H)-isoquinolinedione](/img/structure/B5138996.png)

![N-(4-bromophenyl)-N'-{2-[4-(phenylsulfonyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5139001.png)
![isopropyl 6-(3,4-dichlorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B5139009.png)
![N-{[4-(5-{[1-(3-chloro-4-methylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)phenyl]sulfonyl}acetamide](/img/structure/B5139022.png)
![N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B5139027.png)

![N-{2-[(diphenylmethyl)amino]-1,1-dimethylethyl}benzenesulfonamide](/img/structure/B5139040.png)
![1-{2-[2-(3-chlorophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B5139048.png)
![5-{3-[(3-fluorobenzyl)oxy]benzylidene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5139052.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-methylglycinamide](/img/structure/B5139065.png)

![3-(1-{[2-(3-phenylpropyl)-1,3-benzoxazol-5-yl]carbonyl}-3-piperidinyl)-1-propanol](/img/structure/B5139077.png)
